molecular formula C13H15NO2S B2427648 N-(2-methyl-2-(thiophen-3-yl)propyl)furan-2-carboxamide CAS No. 2320670-96-8

N-(2-methyl-2-(thiophen-3-yl)propyl)furan-2-carboxamide

Cat. No. B2427648
M. Wt: 249.33
InChI Key: ODWWRBYWPDUWAF-UHFFFAOYSA-N
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Description

“N-(2-methyl-2-(thiophen-3-yl)propyl)furan-2-carboxamide” is a complex organic compound. It is an analogue of amphetamine where the phenyl ring has been replaced by thiophene . It has similar stimulant effects to amphetamine but with around one third the potency . The N-methyl and thiophen-3-yl analogues are also known and are somewhat more potent, though still generally weaker than the corresponding amphetamines .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “N-(2-methyl-2-(thiophen-3-yl)propyl)furan-2-carboxamide” is complex. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The compound also contains a furan ring, which is a five-membered heteroaromatic compound containing an oxygen atom .


Chemical Reactions Analysis

Like amphetamine and most of its analogues, thiopropamine most likely is a norepinephrine–dopamine reuptake inhibitor and/or releasing agent . Thiopropamine is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Reactivity

Furan and thiophene carboxamide derivatives have been extensively studied for their synthesis and chemical reactivity. These compounds are often synthesized through coupling reactions and can undergo various electrophilic substitution reactions, highlighting their versatility as synthetic intermediates (Aleksandrov & El’chaninov, 2017; El’chaninov & Aleksandrov, 2017). Such reactivity is crucial for the development of novel compounds with potential applications in various fields, including pharmaceuticals and materials science.

Antibacterial and Antiviral Properties

Research has also explored the antimicrobial properties of furan-carboxamide derivatives. Certain compounds in this class have been found to exhibit significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria, which could be of great importance in the development of new antibiotics (Siddiqa et al., 2022). Moreover, furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A virus, demonstrating their potential as antiviral agents (Yongshi et al., 2017).

Neuroinflammation Imaging

In the field of neurology, certain furan-carboxamide derivatives have been developed for imaging applications, specifically targeting the CSF1R receptor in microglia, which is involved in neuroinflammation. Such compounds are used as PET radiotracers, providing a noninvasive tool for studying microglial activity and neuroinflammation in vivo (Horti et al., 2019). This application underscores the role of furan-carboxamide derivatives in advancing neuroscientific research and potential therapeutic monitoring.

Catalytic and Synthetic Applications

The catalytic properties of furan and thiophene carboxamides have also been explored, particularly in C-H arylation and alkylation reactions, which are pivotal in organic synthesis. These reactions enhance the functionalization of these heterocyclic compounds, broadening their applicability in synthesizing complex organic molecules (Padmavathi et al., 2015).

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

properties

IUPAC Name

N-(2-methyl-2-thiophen-3-ylpropyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-13(2,10-5-7-17-8-10)9-14-12(15)11-4-3-6-16-11/h3-8H,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWWRBYWPDUWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC=CO1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-2-(thiophen-3-yl)propyl)furan-2-carboxamide

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